7-Fluoroquinazolin-4-amine
Overview
Description
7-Fluoroquinazolin-4-amine is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a fluorine atom at the seventh position and an amine group at the fourth position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Quinazoline derivatives, which include 7-fluoroquinazolin-4-amine, have been found to exhibit broad biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . Therefore, it can be inferred that this compound may interact with a variety of cellular targets.
Mode of Action
It is known that quinazoline derivatives can interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Given the broad range of biological activities associated with quinazoline derivatives, it can be inferred that this compound may affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The compound’s molecular weight is 16315 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given the broad range of biological activities associated with quinazoline derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
7-Fluoroquinazolin-4-amine plays a crucial role in biochemical reactions, interacting with several enzymes, proteins, and other biomolecules. It has been observed to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage, making it a potential candidate for cancer therapy. Additionally, this compound interacts with various kinases, influencing cell signaling pathways and modulating cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as PARP-1, inhibiting their activity and leading to the accumulation of DNA damage . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as hematological abnormalities . These findings highlight the importance of determining the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound can affect the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression and DNA repair processes . Additionally, the compound can be found in the mitochondria, where it affects cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinazolin-4-amine typically involves the following steps:
Cyclization: Starting from 2-amino-4-fluorobenzoic acid, the compound undergoes cyclization with urea to form the quinazoline ring.
Chlorination: The intermediate product is then chlorinated to introduce a chlorine atom at the desired position.
Nucleophilic Substitution: Finally, the chlorine atom is replaced by an amine group through nucleophilic substitution, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as microwave-assisted reactions and phase-transfer catalysis are commonly used to improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products: The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines .
Scientific Research Applications
7-Fluoroquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has shown its potential in developing anticancer and anti-inflammatory drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar structure but without the fluorine and amine groups.
Quinazolinone: A derivative with a carbonyl group at the fourth position.
Fluoroquinolones: A class of antibiotics that also contain a fluorine atom and exhibit similar mechanisms of action.
Uniqueness: 7-Fluoroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit DNA synthesis makes it a valuable compound for developing new antimicrobial agents .
Properties
IUPAC Name |
7-fluoroquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFIRSZBPDFONT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676530 | |
Record name | 7-Fluoroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009036-29-6 | |
Record name | 7-Fluoroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine?
A: The synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine is significant because it provides an efficient route to 7-fluoroquinazoline-2,4-diol, a crucial intermediate in developing small molecule anticancer drugs []. The described synthetic method involves three steps: cyclization, chlorination, and nucleophilic substitution, starting from 2-amino-4-fluoro benzoic acid and urea []. This method offers a total yield of 51%, highlighting its potential for scalable synthesis of this important intermediate [].
Q2: What analytical techniques were employed to confirm the structure of the synthesized compound?
A: The structure of the synthesized 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine was confirmed using ¹H NMR (proton nuclear magnetic resonance) spectroscopy and MS (mass spectrometry) []. These techniques provide complementary structural information, ensuring the successful synthesis of the target compound.
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